molecular formula C12H20O3 B13414497 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran CAS No. 56752-50-2

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran

Cat. No.: B13414497
CAS No.: 56752-50-2
M. Wt: 212.28 g/mol
InChI Key: IRWLDXUJBJPFNV-UHFFFAOYSA-N
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Description

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is an organic compound with the molecular formula C₁₂H₂₀O₃ It is a derivative of tetrahydropyran, characterized by the presence of an acetoxy group at the third position and a vinyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran typically involves the acetylation of 2,2,6-trimethyl-6-vinyltetrahydropyran-3-ol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include moderate temperatures and controlled reaction times to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, especially in designing molecules with specific biological targets.

    Industry: It is used in the fragrance industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The vinyl group can undergo addition reactions, leading to the formation of new compounds with potential biological activities.

Comparison with Similar Compounds

  • 2,2,6-Trimethyl-6-vinyltetrahydropyran-3-ol
  • 2,2,6-Trimethyl-6-vinyltetrahydropyran-3-one
  • 2,2,6-Trimethyl-6-vinyltetrahydropyran-3-carboxylic acid

Comparison: 3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological properties. Compared to its analogs, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

(6-ethenyl-2,2,6-trimethyloxan-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-6-12(5)8-7-10(14-9(2)13)11(3,4)15-12/h6,10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWLDXUJBJPFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(OC1(C)C)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90886855
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67674-42-4, 56752-50-2, 56779-64-7
Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6S)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate, (3R,6R)-rel-
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name 2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-, 3-acetate
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Record name Tetrahydro-2,2,6-trimethyl-6-vinyl-2H-pyran-3-yl acetate
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